3-(4-bromophenyl)-2-hydroxypropanoic acid
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Overview
Description
“3-(4-bromophenyl)-2-hydroxypropanoic acid” is a chemical compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position . It is a white to light yellow or beige crystalline powder .
Synthesis Analysis
The synthesis of “3-(4-bromophenyl)-2-hydroxypropanoic acid” can be achieved from 2,2-Dimethyl-1,3-dioxane-4,6-dione and 4-Bromobenzaldehyde .Molecular Structure Analysis
The molecular formula of “3-(4-bromophenyl)-2-hydroxypropanoic acid” is C9H9BrO2 . The average mass is 229.071 Da and the monoisotopic mass is 227.978592 Da .Physical And Chemical Properties Analysis
“3-(4-bromophenyl)-2-hydroxypropanoic acid” is a white to light yellow or beige crystalline powder . It has a melting point of 133-136 °C .Scientific Research Applications
Suzuki–Miyaura Coupling
3-(4-Bromophenyl)-2-hydroxypropanoic acid: is a valuable precursor in the field of organic synthesis. One of its notable applications lies in the Suzuki–Miyaura (SM) coupling reaction. Here’s why:
- Applications : Researchers employ this reaction for the synthesis of complex organic molecules, pharmaceuticals, and materials. The resulting products exhibit diverse properties, making SM coupling a go-to method in modern organic chemistry .
Biomedical Potential
Beyond organic synthesis, 3-(4-bromophenyl)-2-hydroxypropanoic acid shows promise in biomedical research:
- Inflammatory Regulation : Docking studies suggest that this compound may regulate inflammatory processes. Its potential as a therapeutic agent for inflammatory diseases warrants further investigation .
- Phthalocyanine Synthesis : Similar compounds have been used in the synthesis and characterization of phthalocyanines and phthalocyanine-fullerene dyads .
- Growth Inhibition : Related compounds, such as 4-bromophenylacetic acid, exhibit growth-inhibitory properties .
- Indole Derivatives : Given its structural similarity to indole, exploring its potential in diverse biological and clinical contexts could yield interesting results .
Safety and Hazards
Future Directions
The future directions for “3-(4-bromophenyl)-2-hydroxypropanoic acid” could involve further exploration of its potential biological and pharmacological activities. For instance, derivatives of phenylacetic acid have been studied for their antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . Therefore, “3-(4-bromophenyl)-2-hydroxypropanoic acid” could be a promising candidate for future research in these areas.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, benzylic halides, which share a similar structure, typically react via an SN1 or SN2 pathway . This involves the formation of a resonance-stabilized carbocation, which can then undergo a variety of reactions .
Biochemical Pathways
These include pathways related to inflammation, cancer, HIV, oxidative stress, microbial infections, tuberculosis, diabetes, malaria, and cholinesterase activities .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is commonly used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may have favorable bioavailability.
Result of Action
For example, 4-bromophenylacetic acid has been reported to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts .
Action Environment
The action, efficacy, and stability of 3-(4-bromophenyl)-2-hydroxypropanoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which may be used in the synthesis of this compound, is known to be environmentally benign . Additionally, safety data sheets indicate that this compound should be stored in a well-ventilated place and kept tightly closed .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-2-hydroxypropanoic acid involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-bromobenzaldehyde", "malonic acid", "ethyl acetoacetate", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 4-bromobenzylidene malonate by reacting 4-bromobenzaldehyde with malonic acid and ethyl acetoacetate in ethanol using sodium hydroxide as a catalyst.", "Step 2: Hydrolysis of ethyl 4-bromobenzylidene malonate to obtain 3-(4-bromophenyl)-2-hydroxypropanoic acid by refluxing with hydrochloric acid in water." ] } | |
CAS RN |
154192-53-7 |
Molecular Formula |
C9H9BrO3 |
Molecular Weight |
245.1 |
Purity |
95 |
Origin of Product |
United States |
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